molecular formula C7H9ClN2O B8355966 4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

Cat. No. B8355966
M. Wt: 172.61 g/mol
InChI Key: AQVAHQSCJXDYRU-UHFFFAOYSA-N
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Patent
US08063066B2

Procedure details

An aqueous solution of LiOH (2N, 400 mmol, 200 mL) was slowly added at 0° C. to a stirring solution of example 31c (16.0 g, 65.6 mmol) in MeOH/THF (200 mL/100 mL). The reaction mixture was allowed to warm to room temperature and stirred for 43 h. The solution was adjusted to neutral pH with 1N HCl and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give 6.8 g (60%) of clean desired product as an off-white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.87 (q, 1H, J=4.4 Hz), 5.63 (s, 1H), 5.35 (s, 1H), 3.25 (s, 3H), 2.72 (d, 3H, J=4.4 Hz). MS (ES) [m+H] calc'd for C7H9ClN2O, 173, 175; found 173, 175.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
solution
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C(OC([C:8]1[C:13]([Cl:14])=[CH:12][C:11](=[O:15])[N:10]([CH3:16])[C:9]=1[NH:17][CH3:18])=O)C.Cl>CO.C1COCC1>[Cl:14][C:13]1[CH:8]=[C:9]([NH:17][CH3:18])[N:10]([CH3:16])[C:11](=[O:15])[CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
solution
Quantity
16 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(C(C=C1Cl)=O)C)NC
Name
MeOH THF
Quantity
200 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 43 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
ClC1=CC(N(C(=C1)NC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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